molecular formula C12H14O2 B2442279 3-(Cyclobutylmethoxy)benzaldehyde CAS No. 1141780-07-5

3-(Cyclobutylmethoxy)benzaldehyde

Cat. No.: B2442279
CAS No.: 1141780-07-5
M. Wt: 190.242
InChI Key: IICVGWFEIFIMDC-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethoxy)benzaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It features a benzaldehyde core substituted with a cyclobutylmethoxy group at the meta position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the cyclobutylmethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 3-(Cyclobutylmethoxy)benzoic acid.

    Reduction: 3-(Cyclobutylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Cyclobutylmethoxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethoxy)benzaldehyde depends on the specific reactions it undergoes. For example, during oxidation, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent (KMnO4) . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclobutylmethoxy)benzaldehyde is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Biological Activity

3-(Cyclobutylmethoxy)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing on various research findings.

Chemical Structure and Properties

This compound features a benzaldehyde moiety substituted with a cyclobutylmethoxy group. The presence of the cyclobutyl ring can influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activities

The biological activity of this compound has been explored in several studies, focusing on its effects against various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of benzaldehyde have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest potential antimicrobial efficacy.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory responses are of significant interest. Research has demonstrated that certain benzaldehyde derivatives can inhibit nitric oxide production in macrophages, indicating anti-inflammatory properties . While direct studies on this compound are scarce, its structural similarities to known anti-inflammatory agents warrant further investigation.

Antioxidant Properties

Benzaldehyde derivatives have been studied for their antioxidant capabilities, which are essential for combating oxidative stress-related diseases. Compounds with similar functional groups have shown the ability to scavenge free radicals effectively . The antioxidant potential of this compound remains to be systematically evaluated.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. A common method involves the alkylation of phenolic precursors followed by formylation. The following table summarizes potential synthetic routes:

Method Description
Alkylation Reaction of cyclobutylmethanol with a suitable phenol under acidic conditions.
Formylation Use of formic acid or an equivalent reagent to introduce the aldehyde group.
Reduction Reduction of corresponding carboxylic acids or esters to yield aldehydes.

Case Studies

Several case studies have highlighted the importance of structure-activity relationships (SAR) in developing potent derivatives based on this compound:

  • Antimicrobial Studies : A study evaluated several benzaldehyde derivatives for their antibacterial activity against E. coli. The results indicated that modifications at the para position significantly enhanced activity .
  • Anti-inflammatory Effects : A comparative study on various benzaldehyde derivatives showed that those with electron-donating groups exhibited stronger inhibition of nitric oxide production in RAW 264.7 cells .
  • Cytotoxicity Assessments : In vitro assays have been conducted to assess the cytotoxic effects of similar compounds on cancer cell lines, revealing varying degrees of efficacy depending on structural modifications .

Properties

IUPAC Name

3-(cyclobutylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-8-11-5-2-6-12(7-11)14-9-10-3-1-4-10/h2,5-8,10H,1,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICVGWFEIFIMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141780-07-5
Record name 3-(cyclobutylmethoxy)benzaldehyde
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